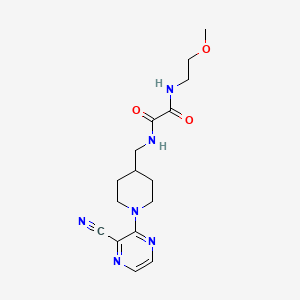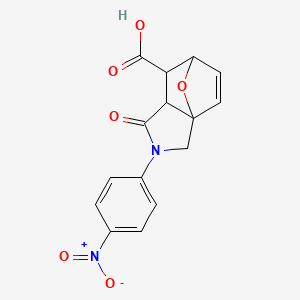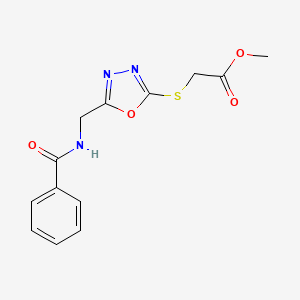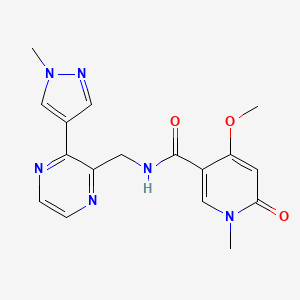
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, also known as CYM-51010, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of oxalamide derivatives and has shown potential in various biological applications.
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
PET imaging using [11C]CPPC targets the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, providing insights into neuroinflammation associated with various neuropsychiatric disorders. This approach enables noninvasive imaging of reactive microglia and disease-associated microglia in conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury. [11C]CPPC's specificity for CSF1R makes it a valuable tool for studying neuroinflammation and assessing drug target engagement in therapeutic development (Horti et al., 2019).
Sigma Receptor Ligands
Research into σ receptor ligands has led to the development of compounds with significant σ2 receptor binding affinities, some displaying activity in the subnanomolar range. These findings contribute to understanding the structure-affinity relationship and could inform the development of new therapeutic agents targeting σ receptors (Berardi et al., 2004).
CB1 Cannabinoid Receptor Studies
The synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) demonstrates the feasibility of studying CB1 cannabinoid receptors using PET imaging. This method could provide valuable insights into the role of CB1 receptors in various neurological conditions (Katoch-Rouse & Horti, 2003).
Antiarrhythmic and Hypotensive Activity
The development of new 1-[3-(4-arylpiperazinyl-1-yl)-2-(N-alkylcarbamoyloxy)propyl]-pyrrolidin-2-one derivatives has shown promise in antiarrhythmic and antihypertensive studies. These compounds exhibit significant activity, particularly compound 10a, highlighting the potential for novel therapeutic applications in cardiovascular disease management (Malawska et al., 2005).
COX2 Inhibitors Development
Research into 1,2-oxazine derivatives has identified potent compounds with high selectivity for COX2 inhibition over COX1. These findings are crucial for the development of COX2-specific inhibitors for anti-inflammatory therapy, offering insights into molecular interactions and the potential for new therapeutic strategies (Srinivas et al., 2015).
Propiedades
IUPAC Name |
N'-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-25-9-6-20-15(23)16(24)21-11-12-2-7-22(8-3-12)14-13(10-17)18-4-5-19-14/h4-5,12H,2-3,6-9,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWAPSXKGQUGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)-3-(trifluoromethyl)aniline](/img/structure/B2759725.png)
![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2759727.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2759728.png)

![3-(3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}phenyl)-N,N-dimethylpyrazin-2-amine](/img/structure/B2759733.png)

![Methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2759736.png)
![1-Chloro-4-[2-(4-fluorophenoxy)propoxy]benzene](/img/structure/B2759737.png)



![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)
